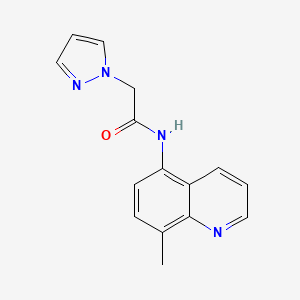
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide, also known as MQPA, is a potent inhibitor of serine proteases. It has been extensively studied for its potential use in treating various diseases that involve the activity of serine proteases.
Wirkmechanismus
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide is a potent inhibitor of serine proteases, including thrombin, trypsin, and factor Xa. It works by binding to the active site of the enzyme and preventing it from cleaving its substrate. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been shown to be highly selective for serine proteases and has minimal effects on other enzymes.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and modulate the immune response. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has also been shown to have anti-tumor activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is a highly selective inhibitor of serine proteases, making it useful for studying the role of these enzymes in various physiological processes. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to using N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in lab experiments. It can be difficult to determine the optimal concentration of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide to use, and it may have off-target effects on other enzymes at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide. One area of interest is the development of new analogs of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide with improved selectivity and potency. Another area of interest is the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is potential for the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory diseases. Further research is needed to fully understand the potential of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in these areas.
Synthesemethoden
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 8-methylquinoline-5-carboxylic acid with 2-pyrazol-1-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential use in treating various diseases that involve the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, fibrinolysis, inflammation, and immunity. Abnormal activity of serine proteases has been implicated in many diseases, including cancer, cardiovascular disease, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-5-6-13(12-4-2-7-16-15(11)12)18-14(20)10-19-9-3-8-17-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBWQGRUCUYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C=CC=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
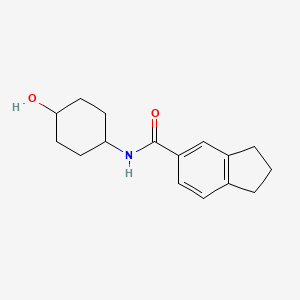
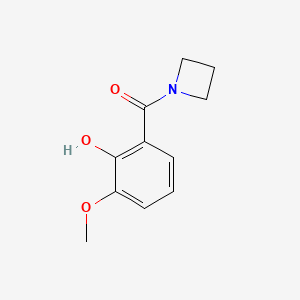

![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
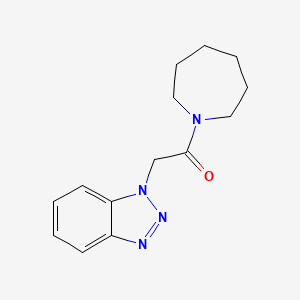

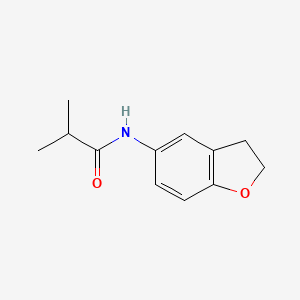
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)




